3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoic acid
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Overview
Description
3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoic acid is a compound that features a triazole ring substituted with a nitro group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with a suitable propanoic acid derivative. One common method includes the use of 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid. The reaction proceeds through the formation of an intermediate, which is then deprotected to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components. In the context of energetic materials, the compound’s high nitrogen content and stability contribute to its performance as a propellant or explosive.
Comparison with Similar Compounds
Similar Compounds
3-nitro-1,2,4-triazol-5-one (NTO): A high-energy material with similar applications in propellants and explosives.
1-amino-3-nitro-1H-1,2,4-triazole: A precursor in the synthesis of various triazole derivatives.
3-nitro-1H-1,2,4-triazole:
Uniqueness
3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoic acid is unique due to its combination of a triazole ring and a propanoic acid moiety, which imparts distinct chemical and physical properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-(3-nitro-1,2,4-triazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O4/c10-4(11)1-2-8-3-6-5(7-8)9(12)13/h3H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCPKIOXVIYZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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